molecular formula C14H23N3 B166720 1-(4-Benzylpiperazin-1-yl)propan-2-amine CAS No. 133025-64-6

1-(4-Benzylpiperazin-1-yl)propan-2-amine

Cat. No. B166720
M. Wt: 233.35 g/mol
InChI Key: HERRMNLUNPHMHU-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)propan-2-amine is a chemical compound . It has a molecular formula of C14H23N3 and a molecular weight of 233.35 g/mol.


Synthesis Analysis

The compound can be synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . Another synthesis method involves the interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of 1-(4-Benzylpiperazin-1-yl)propan-2-amine was characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy . The compound has a molecular formula of C14H23N3 .


Chemical Reactions Analysis

The compound is involved in the synthesis of a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one . The reaction involves reductive amination with different substituted aromatic aldehydes .

Scientific Research Applications

Antimicrobial Applications

1-(4-Benzylpiperazin-1-yl)propan-2-amine has shown significant promise in antimicrobial applications. Notably, compounds synthesized using 1-(4-Benzylpiperazin-1-yl)propan-2-amine derivatives exhibited substantial antibacterial and antifungal activity. This was evidenced by research demonstrating that these compounds have a high inhibitory potency against various bacterial and fungal strains, as compared to standard treatments. Their molecular structure and the presence of the benzylpiperazin moiety contribute to their effectiveness in this domain (Mandala et al., 2013).

Synthesis of Pharmacological Agents

This chemical has been utilized in the synthesis of various pharmacological agents. For instance, derivatives of 1-(4-Benzylpiperazin-1-yl)propan-2-amine have been used in the creation of compounds that show potential as anticancer agents. These derivatives have been tested in vitro and have shown significant growth inhibition activity, particularly in cancer cell lines. The ability to modify and create diverse derivatives allows for the development of targeted therapies in oncology (Rashid et al., 2012).

Development of Central Nervous System Receptor Ligands

Research has also explored the use of 1-(4-Benzylpiperazin-1-yl)propan-2-amine in developing ligands for central nervous system receptors. These ligands have potential therapeutic applications in treating neurological disorders. The specific structure of this compound, particularly the benzylpiperazine part, is crucial in its interaction with various neural receptors, making it a valuable candidate for neuropharmacological research (Beduerftig et al., 2001).

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-13(15)11-16-7-9-17(10-8-16)12-14-5-3-2-4-6-14/h2-6,13H,7-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERRMNLUNPHMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564210
Record name 1-(4-Benzylpiperazin-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzylpiperazin-1-yl)propan-2-amine

CAS RN

133025-64-6
Record name 1-(4-Benzylpiperazin-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Á Malta-Lakó, F Zhang, R Mendonça, L Poppe - Catalysts, 2021 - mdpi.com
As efforts in rational drug design are driving the pharmaceutical industry towards more complex molecules, the synthesis and production of these new drugs can benefit from new …
Number of citations: 1 www.mdpi.com

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